Tenidap simultaneously targets multiple pathways in the ARA cascade, which consists of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) [1]. The table below summarizes its key actions.
| Target Pathway/Enzyme | Observed Action of this compound | Cellular/Experimental Context | Reported IC50 / Potency |
|---|---|---|---|
| 5-Lipoxygenase (5-LO) Product Formation | Inhibition [2] [3] | A23187-activated human/rat neutrophils, rat basophilic leukemia (RBL) cells, rat peritoneal macrophages [2]. | IC50: 5-15 μM [2] |
| 5-Lipoxygenase (5-LO) Enzyme (Direct) | Direct inhibition [2] | RBL-cell homogenate; purified human recombinant 5-LO [2]. | IC50: ~7 μM [2] |
| 5-Lipoxygenase Translocation | Impairs translocation from cytosol to membrane [2] | Human neutrophils stimulated with calcium ionophore [2]. | Not specified |
| Arachidonic Acid Release (Phospholipase A2) | Inhibition of ionophore-stimulated deacylation/release from membrane phospholipids [2] [3] | Human neutrophils [3]; RBL-1 cells [2]. | IC50: ~20 μM [3] (in neutrophils); IC50: 180 μM [2] (in RBL cells) |
| Cyclooxygenase (COX) Pathway | Inhibition [2] [4] | Human whole blood; rat models [2]. | Readily observed in vivo [2] |
| Cytokine Modulation (e.g., IL-1) | Inhibition of synthesis and activity [5] | Human monocytes and macrophages [5]. | Not specified |
The interplay of these mechanisms can be visualized in the following pathway:
This compound's multi-target inhibition of inflammatory pathways.
A critical finding from preclinical studies was that this compound's potent in vitro 5-LO inhibition was not observed in three separate animal models [2]. Research suggested that extensive binding to plasma proteins likely reduced this compound's free concentration at the site of action, abrogating its 5-LO inhibitory effects in vivo [2]. Consequently, its clinical efficacy is primarily attributed to COX inhibition and cytokine modulation rather than 5-LO blockade [2] [5].
The mechanistic data for this compound were derived from established in vitro and ex vivo models. The following workflow outlines a typical experimental approach for evaluating its effects on neutrophil ARA metabolism, which you can adapt for related research.
General workflow for studying this compound's effects on neutrophil ARA metabolism.
Key methodological details include:
[³H]- or [¹⁴C]-arachidonic acid, which incorporates into membrane phospholipids. The release of the radiolabel and its conversion into metabolites like [³H]-LTB₄ is then measured [2] [3].Despite its promising pharmacological profile, this compound's development was discontinued.
The table below summarizes the key pharmacokinetic parameters of this compound sodium in humans.
| Parameter | Value/Site | Additional Context |
|---|---|---|
| Bioavailability | ~85% [1] | High oral absorption. |
| Tmax | 2.4 - 2.9 hrs (fasting) [1] [2] | Delayed by food (4.4 hrs) and antacids (4.5 hrs) [3]. |
| Cmax | 18.0 µg/mL (fasting, 120 mg dose) [3] | Reduced by co-administration with antacids [3]. |
| Volume of Distribution | ~0.1 L/kg [2] | Suggests limited distribution beyond plasma. |
| Plasma Protein Binding | >99% [2] | Explains several drug-drug interactions. |
| Plasma Half-Life | ~23 hours [1] [2] | Supports once-daily dosing. |
| Clearance | 0.075 mL/min/kg (oral) [2] | Systemic clearance increases with multiple dosing, suggesting auto-induction of metabolism [1]. |
| Primary Route of Excretion | Metabolism (extensive) [4] [2] | Less than 1% of dose excreted unchanged [2]. |
| Major Metabolite | 5'-hydroxythis compound glucuronide [4] | Accounts for ~33% of oral dose in rats [4]. |
This compound undergoes extensive hepatic metabolism, primarily through oxidation and subsequent conjugation [4] [2]. The following diagram illustrates its major metabolic pathways and disposition, based on data from rat studies [4] [5].
The metabolic pathway of this compound involves oxidation, conjugation, and gut microflora-mediated reduction, leading to biliary and urinary excretion.
The following methodologies were critical in elucidating this compound's pharmacokinetic profile.
| Cytokine / Mediator | System / Tissue | This compound Concentration | Inhibition Effect | Citation |
|---|---|---|---|---|
| IL-1β | Rheumatoid Arthritis Synovial Membranes | 20 µg/ml (therapeutic) | Significant decrease (p < 0.04) [1] | [1] |
| 5, 20, 50 µg/ml (with LPS) | Significant inhibition (p < 0.01) [1] | [1] | ||
| Failed Total Hip Replacement Membranes | 20 µg/ml | 71.3% inhibition (p < 0.05) [2] | [2] | |
| 50 µg/ml | 79.3% inhibition (p < 0.02) [2] | [2] | ||
| IL-6 | Rheumatoid Arthritis Synovial Membranes | All concentrations tested (with/without LPS) | Significant inhibition; naproxen showed no effect [1] | [1] |
| Failed Total Hip Replacement Membranes | 20 µg/ml | 90.4% inhibition (p < 0.005) [2] | [2] | |
| 50 µg/ml | 96.0% inhibition (p < 0.05) [2] | [2] | ||
| TNF-α | Rheumatoid Arthritis Synovial Membranes | 20 µg/ml (with LPS) | 69% inhibition (p < 0.002) [1] | [1] |
| Failed Total Hip Replacement Membranes | 20 µg/ml | 66.9% inhibition (p < 0.05) [2] | [2] | |
| 50 µg/ml | 77.4% inhibition [2] | [2] | ||
| PGE₂ | Failed Total Hip Replacement Membranes | 5, 20, 50 µg/ml | >90% suppression (p < 0.0001) [2] | [2] |
The primary data on this compound's cytokine modulation comes from ex vivo studies using human tissue explants. The methodology below is synthesized from the key papers.
This compound's mechanism involves dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) pathways, but its key differentiator is the direct modulation of cytokine synthesis at the transcriptional level [1] [3].
The diagram below illustrates the proposed mechanism of this compound in cytokine modulation based on the cited research.
Please note that the foundational research on this compound's cytokine modulation was largely published in the 1990s and early 2000s. You can access the full text of these papers, which contain complete experimental details, via the provided PubMed and PMC links. These are primary sources for protocols and data [1] [3] [2].
The following table outlines the primary cellular actions of Tenidap and the key evidence supporting this mechanism.
| Aspect of Mechanism | Detailed Description | Supporting Evidence |
|---|---|---|
| Primary Action | Inhibits chloride-bicarbonate exchangers (anion transporters) [1] [2]. | Does not inhibit sodium-proton antiporters (Na+/H+ exchangers) [1]. |
| Effect on Cytoplasmic pH (pHi) | Causes rapid, sustained cytoplasmic acidification (drop in pHi) [1] [2]. | Acidification is rapid and sustained; cells recover upon this compound removal [1]. |
| Structural Specificity | Acidic molecular structure is crucial for activity; non-acidic analogs are ineffective [2]. | Activity enhanced at lower extracellular pH; halogenated analogs show increased potency [2]. |
| Role of Facilitated Transport | Cellular uptake and efflux involve facilitated transport via anion transporters [2]. | Efflux of radiolabeled this compound is blocked by other known anion transport inhibitors [2]. |
The inhibition of anion transport and the resulting cytoplasmic acidification have several significant downstream effects on cellular functions, summarized in the table below.
| Observed Effect | Experimental System | Significance / Proposed Link to Mechanism |
|---|---|---|
| Inhibition of IL-1β Post-Translational Processing | Murine macrophages; human monocytes [3] [4] | Anion conductance is required for ATP-induced release and maturation of IL-1β [4]. |
| Inhibition of Protein Synthesis | Cells in culture [1] | Many steps in protein synthesis and trafficking are pH-dependent [1]. |
| Stimulation of Leucine Accumulation | Cells in culture [1] | Amino acid transport systems can be regulated by pH and ion gradients [1]. |
| Inhibition of Mannose 6-Phosphate Receptor-Mediated Endocytosis | Cells in culture [1] | The function of the mannose 6-phosphate receptor is known to be pH-dependent [1]. |
The main insights into this compound's mechanism come from several foundational experimental approaches.
1. Measuring Intracellular pH (pHi)
2. Investigating Anion Transport Inhibition
3. Establishing Structure-Activity Relationship
The following diagram synthesizes the experimental data into a cohesive visual summary of this compound's mechanism and its downstream effects.
> This diagram illustrates the established mechanism where this compound inhibits chloride-bicarbonate exchange at the plasma membrane, leading to cytoplasmic acidification and subsequent diverse cellular effects.
This compound was studied for its potential to modulate the inflammatory processes in rheumatoid arthritis. Unlike traditional NSAIDs, it worked through multiple pathways, primarily by inhibiting key proinflammatory cytokines.
The diagram below illustrates the proposed cellular mechanism of this compound based on published research, showing its multi-targeted approach to reducing inflammation.
This compound's proposed mechanism involves suppression of pro-inflammatory cytokine production and dual inhibition of arachidonic acid pathways. [1] [2] [3]
The following tables consolidate quantitative data from key studies on this compound.
Table 1: Clinical Efficacy in a 4-Week RA Trial (Placebo-Controlled) [4]
| Parameter | This compound Group (40-200 mg/day) | Placebo Group | P-value |
|---|---|---|---|
| Improvement in Primary Efficacy Variables | 4 out of 5 variables | Significantly less improvement | < 0.01 |
| Reduction in Erythrocyte Sedimentation Rate (ESR) | 18% reduction | Smaller reduction | < 0.05 |
| Reduction in C-Reactive Protein (CRP) | 51% reduction | Smaller reduction | < 0.05 |
| Discontinuation due to Side Effects | 3% | 3% | Not Significant |
Table 2: Effects on Cytokine Production and Synovial Cell Growth *In Vitro* [1] [3]
| Experimental Model | This compound Concentration | Outcome |
|---|---|---|
| IL-6 production in THP-1 monocyte cell line (stimulated with TNF-α & IFN-γ) | Dose-dependent | Significant inhibition of IL-6 production. |
| IFN-γ-induced HLA-DR upregulation in THP-1 cells | Not specified | Inhibition of HLA-DR expression. |
| Human synovial fibroblast proliferation | > 10 µg/ml | Inhibition of cell growth. |
| Human synovial fibroblast proliferation (with IL-1, TNF, or bFGF) | 1.25 - 5 µg/ml | Significant stimulation of cytokine-induced growth. |
The key experiments that defined this compound's activity used the following methodologies:
1. Protocol for 4-Week Clinical Trial in Rheumatoid Arthritis [4]
2. Protocol for Cytokine Modulation in Monocyte Cell Line [1]
3. Protocol for Synovial Fibroblast Proliferation Assay [3]
Based on the search results:
Tenidap (chemical formula: C₁₄H₉ClN₂O₃S) was investigated as a novel, cytokine-modulating anti-rheumatic agent of the oxindole class. Its mechanism of action is multifaceted, combining properties of conventional NSAIDs with those of a disease-modifying antirheumatic drug (DMARD) [1] [2].
The table below summarizes its key molecular and pharmacological activities:
| Feature | Description |
|---|---|
| Chemical Class | Oxindole [3] |
| Primary Molecular Actions | Dual COX/5-LOX enzyme inhibition; modulation of cytokine and chemokine production [1] [2] [4] |
| COX-1 Inhibition (IC₅₀) | 20 nM (in rat basophilic leukemia cells) [2] |
| Key Cytokine/Chemokine Effects | Down-regulates gene expression and synthesis of IL-8, MCP-1, and IL-1; reduces acute-phase proteins [3] [1] |
| Additional Relevant Actions | Inhibits degranulation of basophils and neutrophils; blocks release of activated neutrophil collagenase; modulates cytoplasmic pH and anion transport [1] [5] |
This compound's inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) results in reduced production of both prostaglandins and leukotrienes [2] [4]. However, its disease-modifying potential is largely attributed to its ability to regulate inflammatory cytokines. In vitro and in vivo studies demonstrated that this compound significantly reduces tumor necrosis factor-alpha (TNF-α)-induced gene expression and synthesis of key chemokines like IL-8 (a neutrophil chemoattractant) and Monocyte Chemotactic Protein-1 (MCP-1) [3]. This action directly correlates with reduced recruitment of inflammatory cells into arthritic joints in experimental models [3].
This compound sodium was designed for oral administration, with a typical clinical dose of 120 mg/day [1]. The table below summarizes its primary pharmacokinetic parameters:
| Pharmacokinetic Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 82% [1] | Well-absorbed [1] |
| Time to Cmax (Tmax) | 2.4 - 2.9 hours (fasting) [1] | Delayed to ~4 hours with food [1] |
| Volume of Distribution | 0.1 L/kg [1] | |
| Plasma Protein Binding | >99% [1] | High, clinically significant |
| Plasma Half-Life | 23.2 hours [1] | |
| Metabolism | Hepatic (hydroxylation and glucuronidation) [1] | |
| Route of Elimination | Renal (primarily as metabolites) [1] | <1% excreted unchanged in urine [1] |
This compound's development was ultimately terminated due to safety concerns identified during clinical investigations, particularly with long-term use [1] [4]. The following diagram illustrates its major organ system toxicities:
The most notable adverse effects were reversible and non-progressive proteinuria (occurring in about 13% of patients) and increases in serum transaminases, indicating potential liver toxicity [1]. Other frequently reported effects included gastrointestinal disturbances and alopecia [1].
This compound's high degree of plasma protein binding and potential to affect renal clearance led to several clinically significant drug-drug interactions, necessitating dosage adjustments for co-administered drugs [1]:
| Interacting Drug Class | Mechanism of Interaction | Clinical Management |
|---|---|---|
| Anticoagulants (Warfarin) | Displacement from plasma albumin binding sites [1] | Reduce warfarin dosage to avoid toxicity [1] |
| Antiepileptics (Phenytoin) | Displacement from plasma albumin binding sites (~25%) [1] | Monitor phenytoin levels [1] |
| Lithium | Reduced renal clearance; increased steady-state lithium concentrations [1] | Reduce lithium dosage to avoid toxicity [1] |
| ACE Inhibitors & Diuretics | Reduced antihypertensive effects [1] | Careful monitoring of blood pressure [1] |
| Other NSAIDs | Potential for synergistic toxicity (e.g., GI) and interaction with thiazide diuretics [1] | Avoid combination or monitor closely [1] |
For research purposes, here are detailed methodologies from pivotal studies on this compound.
This protocol evaluated this compound's effect on chemokine expression and cell infiltration [3].
This protocol assessed this compound's direct effect on cytokine expression in cultured cells [3].
This protocol demonstrated the potency and duration of COX inhibition [2].
This compound was never marketed for clinical use. Pfizer abandoned its development for rheumatoid arthritis and osteoarthritis after receiving a non-approval letter from the U.S. Food and Drug Administration (FDA) due to unresolved safety concerns related to long-term use, particularly its effects on the kidney and liver [1] [4]. The decision specifically pertained to the 120 mg dose [1].
This compound sodium is a novel anti-inflammatory agent that combines properties of nonsteroidal anti-inflammatory drugs (NSAIDs) with cytokine-modulating activity, representing a unique therapeutic approach for rheumatoid arthritis. This experimental compound exhibits a dual mechanism of action, altering both the cyclooxygenase and 5-lipoxygenase pathways of arachidonic acid metabolism while simultaneously modulating cytokine production and activity. This compound achieved peak plasma concentrations approximately 2.4 hours following oral administration of the standard 120 mg daily dose, with an absolute bioavailability of 82% and extensive tissue distribution characterized by a volume of distribution of 0.1 L/kg. The drug undergoes hepatic metabolism primarily via hydroxylation and glucuronidation, resulting in an elimination half-life of approximately 23.2 hours and plasma clearance of 0.075 mL/min/kg [1].
Despite demonstrating clinical efficacy in reducing joint stiffness and C-reactive protein levels in rheumatoid arthritis patients, this compound failed to receive FDA approval for osteoarthritis and rheumatoid arthritis indications due to safety concerns associated with long-term administration. Pfizer ultimately abandoned development of the 120 mg dose following a non-approval letter from the regulatory agency. The drug's pharmacological profile is further complicated by its significant interaction potential, necessitating thorough investigation of its plasma protein binding characteristics and drug interaction mechanisms [1].
This compound demonstrates high plasma protein binding of approximately 99%, which significantly influences its distribution, metabolism, and drug interaction potential [1]. This extensive binding primarily occurs to albumin, creating a substantial reservoir of bound drug in circulation that limits free drug availability for pharmacological activity, metabolism, and elimination.
The binding site competition represents a major mechanism underlying this compound's drug interactions, as evidenced by investigations with warfarin. In a randomized study assessing this compound's effect on warfarin protein binding, the mean percentage of unbound warfarin in the this compound group (0.08% ± 0.09) demonstrated a statistically significant difference (P = 0.047) compared to the placebo group (-0.03% ± 0.10). However, this alteration was not considered clinically meaningful in isolation [2] [3]. The clinical significance of plasma protein binding interactions depends on multiple factors including the drug's therapeutic index, extraction ratio, and whether clearance depends on free or total drug concentration.
Table 1: this compound Pharmacokinetic Properties
| Parameter | Value | Units | Comments |
|---|---|---|---|
| Bioavailability | 82 | % | Well-absorbed orally |
| Plasma Protein Binding | 99 | % | High binding capacity |
| Volume of Distribution | 0.1 | L/kg | Limited tissue distribution |
| Plasma Half-Life | 23.2 | hours | Suitable for once-daily dosing |
| Clearance | 0.075 | mL/min/kg | Predominantly metabolic clearance |
| Route of Elimination | <1% unchanged in urine | Extensive metabolism |
This compound participates in significant displacement interactions with highly protein-bound drugs, potentially increasing their free fractions and pharmacological effects. The molecular mechanism involves competition for specific binding sites on albumin, particularly site I, which accommodates warfarin and phenytoin among other drugs. Following displacement from binding proteins, the increased free fraction of object drugs enhances their availability for pharmacological activity, hepatic metabolism, and renal elimination [1].
The clinical relevance of protein binding displacement depends on several pharmacokinetic factors, including the drug's extraction ratio and therapeutic index. For low-extraction drugs like warfarin, the increased free fraction may significantly enhance pharmacological effect despite accelerated clearance of unbound drug. This mechanism partially explains this compound's interaction with warfarin, where despite minimal changes in unbound fraction, a significant prolongation of prothrombin time was observed [2] [3].
This compound undergoes extensive hepatic metabolism via hydroxylation at multiple positions on both the oxindole and thienyl rings, followed by glucuronidation conjugation. The 5'-hydroxythis compound glucuronide, excreted primarily in bile, constitutes approximately one-third of the recovered oral dose. Additional metabolic pathways include dihydroxylation, methoxylation on the thienyl ring, and an unusual reduction to form a novel thiolactone analog mediated by gut microflora under anaerobic conditions [4].
While specific cytochrome P450 isoforms involved in this compound metabolism have not been fully characterized, the drug demonstrates inhibition potential against multiple enzymatic pathways. This metabolic profile creates interaction risks with drugs that share similar metabolic pathways or modulate cytochrome P450 activity. The complex metabolism, combined with this compound's high protein binding, creates multiple potential sites for pharmacokinetic interactions that must be considered in clinical development and therapeutic applications [4].
This compound exhibits additive pharmacodynamic effects when coadministered with other therapeutic agents, particularly in the context of renal function and blood pressure regulation. The drug reduces the antihypertensive efficacy of both ACE inhibitors and diuretics, potentially through effects on renal prostaglandin synthesis and sodium retention. In a controlled study, this compound significantly antagonized the blood pressure-lowering effects of enalapril, with endpoint systolic pressures marginally above baseline in the this compound group compared to below baseline in the placebo group [5].
The renal interaction mechanism may involve inhibition of cyclooxygenase-mediated prostaglandin synthesis, similar to traditional NSAIDs, resulting in reduced synthesis of vasodilatory prostaglandins that contribute to the antihypertensive effects of ACE inhibitors and diuretics. This interaction necessitates careful blood pressure monitoring when this compound is administered concomitantly with antihypertensive agents, particularly in patients with compromised renal function or difficult-to-control hypertension [1] [5].
The interaction between this compound and warfarin was evaluated in an open-label, randomized study involving 14 healthy male volunteers. Participants received either 120 mg this compound sodium or matching placebo daily from days 11 to 36, with single oral doses of 0.75 mg/kg warfarin administered on days 1 and 32. The study design allowed assessment of warfarin pharmacodynamics both before and during this compound exposure [2] [3].
The prothrombin time analysis revealed that the mean prothrombin AUC(0,120h) value between baseline and day 32 increased from 1692.4 ± 234.5 s·h to 1769.3 ± 218.0 s·h in the this compound group, while decreasing from 1747.6 ± 289.4 s·h to 1708.1 ± 236.8 s·h in the placebo group. This compound administration caused a statistically significant delay in prothrombin time normalization following the second warfarin dose at 36, 48, 72, and 96 hours, though not at 120 hours. These findings demonstrate that this compound potentiates warfarin's anticoagulant effect, necessitating close monitoring of prothrombin times during concomitant therapy [2] [3].
Table 2: Clinically Significant Drug Interactions with this compound
| Interacting Drug | Interaction Mechanism | Clinical Effect | Management Recommendations |
|---|---|---|---|
| Warfarin | Plasma protein displacement + unknown mechanism | Increased prothrombin time; delayed normalization | Monitor prothrombin times; reduce warfarin dose if needed |
| ACE Inhibitors | Reduced antihypertensive efficacy | Attenuated blood pressure control | Monitor blood pressure; adjust antihypertensive therapy |
| Diuretics | Reduced antihypertensive efficacy | Diminished diuretic and antihypertensive effects | Monitor blood pressure and fluid status |
| Lithium | Reduced renal clearance | Increased steady-state lithium concentrations | Monitor lithium levels; reduce lithium dose |
| Phenytoin | Plasma protein displacement | Potential increased phenytoin free fraction | Monitor for phenytoin toxicity; measure free levels |
The impact on blood pressure control was specifically evaluated in a randomized, placebo-controlled, double-blind, parallel-group study investigating this compound's effect on the stable hypotensive response to enalapril. Twenty-four patients with mild to moderate essential hypertension received either 120 mg this compound sodium or matched placebo daily for 22 days concomitantly with their established enalapril regimen [5].
The efficacy assessment demonstrated that while mean endpoint supine and standing systolic and diastolic pressures remained within 10% of baseline in both treatment groups, the this compound group exhibited endpoint values marginally above baseline compared to values below baseline in the placebo group. The increases in supine and standing systolic pressures in the this compound group differed significantly from changes observed in the placebo group. These findings indicate that this compound interferes with ACE inhibitor efficacy, potentially through effects on renal prostaglandin synthesis and sodium handling [5].
This compound demonstrates several other therapeutically relevant interactions that necessitate careful clinical management. The drug reduces renal clearance of lithium, increasing steady-state concentrations and potentially precipitating toxicity without appropriate dosage adjustment. Additionally, this compound displaces phenytoin from plasma protein binding sites by approximately 25%, potentially increasing free phenytoin concentrations and associated toxic effects despite unchanged total concentrations [1].
The gastrointestinal side effects most frequently reported with this compound include symptoms consistent with cyclooxygenase inhibition, with serious gastrointestinal events occurring in 2.1% of patients. Other notable adverse effects include headache (3.8%), alopecia (3.2%), increases in serum transaminases, and proteinuria, which occurs in approximately 13% of patients but appears reversible and non-progressive without evidence of deteriorating renal function [1].
Objective: To determine the effect of this compound on plasma protein binding of coadministered drugs using warfarin as a model compound.
Materials and Methods:
Data Analysis: Determine statistical significance using paired t-test comparing fu in presence and absence of this compound. Calculate displacement parameters including percentage change in unbound fraction and dissociation constants [2] [3].
Objective: To evaluate the effect of this compound on anticoagulant response to warfarin in healthy volunteers.
Study Design: Open-label, randomized, placebo-controlled trial
Assessments:
Statistical Analysis: Compare prothrombin time AUC values between baseline and day 32 within and between treatment groups using repeated measures ANOVA [2] [3].
The comprehensive interaction profile of this compound underscores the critical importance of considering plasma protein binding characteristics during drug development. The high binding percentage (99%) creates substantial potential for displacement interactions, particularly with other highly protein-bound drugs with narrow therapeutic indices. The documented interactions with warfarin, despite minimal changes in unbound fraction, suggest that additional mechanisms beyond simple displacement may contribute to this compound's interaction profile [2] [3] [1].
The clinical management of this compound interactions requires careful consideration of its effects on both pharmacokinetic and pharmacodynamic parameters. For drugs with narrow therapeutic indices like warfarin and lithium, therapeutic drug monitoring with appropriate dosage adjustment is essential. The antagonistic effects on antihypertensive therapy necessitate blood pressure monitoring and potential dosage titration of antihypertensive agents during this compound initiation and discontinuation [1] [5].
From a drug development perspective, this compound represents a case study in the challenges associated with highly protein-bound drugs exhibiting complex metabolic profiles. The failure to achieve regulatory approval despite demonstrated efficacy highlights the importance of comprehensive drug interaction assessment during early development phases. Future compounds with similar binding characteristics should prioritize thorough evaluation of interaction potential with common concomitant medications in target patient populations [1].
Table 3: Summary of Key Experimental Findings from this compound-Warfarin Interaction Study
| Parameter | This compound Group | Placebo Group | Statistical Significance |
|---|---|---|---|
| Prothrombin AUC(0,120h) Baseline | 1692.4 ± 234.5 s·h | 1747.6 ± 289.4 s·h | Not significant |
| Prothrombin AUC(0,120h) Day 32 | 1769.3 ± 218.0 s·h | 1708.1 ± 236.8 s·h | P < 0.05 |
| Change in AUC | +76.9 s·h | -39.5 s·h | P < 0.05 |
| Unbound Warfarin (%) | 0.08% ± 0.09 | -0.03% ± 0.10 | P = 0.047 |
| Prothrombin Time Normalization | Delayed at 36, 48, 72, 96h | Normal progression | Significant at multiple timepoints |
The following diagram illustrates the key experimental workflow for assessing this compound's plasma protein binding and drug interactions:
The following diagram illustrates the primary mechanisms of this compound's drug interactions:
| Cell Type | Stimulus | Cytokine / Process Affected | Tenidap Concentration | Effect | Citation |
|---|---|---|---|---|---|
| Human Monocytes | GM-CSF | IL-6 production | Dose-dependent | Inhibition | [1] |
| Human Monocytes | GM-CSF | Total translation | Dose-dependent | Inhibition (required higher conc. vs IL-6) | [1] |
| Human Astrocytoma (U373) | Multiple (PKA/PKC, ROS, NF-κB, AP-1 activators) | IL-6 synthesis | Potent inhibition | Inhibition (across all stimuli) | [2] |
| Human Synovial Fibroblasts | IL-1, TNF, bFGF | Cell proliferation | 1.25 - 5 µg/mL | Stimulation of growth | [3] [4] |
| Human Synovial Fibroblasts | - (Basal) | Cell proliferation | >10 µg/mL | Inhibition of growth | [3] [4] |
| Cloned Human T-Cells | Anti-CD3 or IL-2 | T-cell proliferation | Dose-dependent | Inhibition | [5] |
| Cloned Human T-Cells | Anti-CD3 or IL-2 | IFN-γ production & mRNA induction | Dose-dependent | Inhibition | [5] |
| Human Monocytes | GM-CSF + LPS | IL-1β production | Dose-dependent | Inhibition | [1] |
| Human Hep3B hepatoma | IL-1β + IL-6 | Serum Amyloid A (SAA) production | Dose-dependent | Inhibition (no effect on HSA) | [1] |
| Human Neutrophils | GM-CSF or TNF-α | Chloride conductance (anion transport) | Dose-dependent | Inhibition | [1] |
The effective concentration is only one part of the experimental picture. The methodologies and specific contexts from the source literature are critical for designing your own experiments.
This study demonstrated that this compound could inhibit various cytokine activation processes, with effects observed at different concentration ranges for different endpoints [1].
This research highlighted this compound's potent and broad-spectrum inhibition of IL-6, regardless of the signaling pathway activated [2].
This study revealed a biphasic, concentration-dependent effect of this compound, which is crucial for experimental design [3] [4].
This research distinguished this compound from traditional NSAIDs by its direct effect on T-cell function [5].
The following diagram integrates findings from multiple studies to illustrate the proposed mechanisms by which this compound inhibits cytokine production and cellular activation.
When designing your own experiments with this compound, please consider the following points derived from the literature:
I hope this detailed summary provides a solid foundation for your research work. Should you require further clarification on a specific experimental context, feel free to ask.
Tenidap, initially characterized as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), has been shown to inhibit the synthesis of pro-inflammatory secretory non-pancreatic phospholipase A2 (sPLA2) [1] [2]. Its anti-inflammatory activity may therefore be related, at least in part, to the inhibition of sPLA2 synthesis, acting proximally to COX and LOX in the arachidonic acid cascade [1].
Research on foetal rat calvarial osteoblasts revealed the following key characteristics of this compound's activity:
The table below summarizes the quantitative data from the study on foetal rat calvarial osteoblasts:
| This compound Concentration | Inhibition of sPLA2 Release | Key Experimental Observations |
|---|---|---|
| 0.25 μg/ml (0.725 μM) | ~40% reduction | Measured from cells stimulated with IL-1β and TNFα [1] [2]. |
| 2.5 μg/ml (7.25 μM) | >80% reduction | Measured from cells stimulated with IL-1β and TNFα [1] [2]. |
| Mechanism Analysis | N/A | Northern Blot: No change in sPLA2 mRNA levels. Immunoblot: Dose-dependent reduction in sPLA2 enzyme protein. Activity Assay: Marked reduction in sPLA2 enzymatic activity in cell supernatants [1] [2]. |
The following methodologies are reconstructed from the cited research articles to guide the investigation of this compound's effects on sPLA2.
This protocol is adapted from studies using foetal rat calvarial osteoblasts [1] [2].
1. Cell Culture and Treatment
2. Sample Collection
3. Analysis of sPLA2 Levels and Activity
The following diagram illustrates the experimental workflow and the postulated mechanism of action for this compound, based on the described protocol and research findings.
To confirm that this compound does not directly inhibit the sPLA2 enzyme (as reported in the literature [1]), a direct activity assay can be performed.
1. Enzyme and Reagent Preparation
2. Assay Procedure
3. Calculation
The table below summarizes quantitative data on this compound's efficacy from key studies in rat AIA models.
| Effect Category | Specific Parameter Measured | This compound Dosage & Regimen | Experimental Outcome | Comparative Drug Effects |
|---|---|---|---|---|
| Disease Prevention | Incidence of arthritis | Administered with adjuvant [1] | Prevented disease in 50% of animals [1] | Cyclosporin-A: 100% prevention; Piroxicam: no effect [1] |
| Clinical Symptom Suppression | Hind paw swelling (secondary reaction) | Once-daily oral administration for 21 days [2] | Dose-dependent inhibition [2] | ED50 ~60x higher than meloxicam; ~3.5x higher than diclofenac [2] |
| Radiological Damage Inhibition | Bone & cartilage destruction | Once-daily oral administration for 21 days [2] | Weak effect at doses sufficient to reduce edema [2] | Meloxicam & piroxicam showed significant effects; diclofenac weak effect [2] |
| Systemic Inflammation Markers | Spleen weight, ESR, serum proteins | Once-daily oral administration for 21 days [2] | No significant corrective effect at anti-edema doses [2] | Meloxicam & piroxicam showed dose-dependent corrective effects [2] |
| Cytokine Regulation (ex vivo) | IL-2 & IFN-γ production by lymph node cells | Administered with adjuvant [1] | Significant reduction measured one day post-adjuvant [1] | Correlated with disease prevention profile of Cyclosporin-A [1] |
| Cytokine Regulation | IL-6, IL-1, TNF production | Oral treatment from first signs of arthritis [1] | Significant reduction in IL-6; slight reduction in IL-1 & TNF [1] | Pattern distinct from pure NSAIDs [1] |
The following protocol synthesizes methodologies from the referenced studies to assess the efficacy and mechanism of action of novel compounds like this compound in the AIA model.
This integrated workflow outlines the key stages from model establishment to data collection:
This compound's unique profile arises from its ability to simultaneously target multiple points in the inflammatory cascade, as illustrated below.
For scientists designing preclinical studies, this compound serves as an important benchmark compound in AIA models.
This compound is a novel anti-rheumatic agent that represents a unique class of cytoplasokine modulating drugs, distinguished from traditional NSAIDs by its multifactorial mechanism of action that extends beyond cyclooxygenase and lipoxygenase inhibition. This small molecule drug exhibits potent inhibitory effects on the production and activity of key proinflammatory cytokines, particularly interleukin-1 (IL-1), which plays a pivotal role in osteoarthritis (OA) pathogenesis. Unlike conventional NSAIDs that primarily target eicosanoid pathways, this compound demonstrates the ability to modulate intracellular signal transduction pathways in immune and joint tissue cells, affecting calcium influx, protein phosphorylation, and subsequent cytokine gene expression [1]. These properties make this compound particularly valuable for investigating the relationship between cytokine suppression and joint tissue preservation in OA models.
The analysis of synovial fluid biomarkers provides crucial insights into joint tissue metabolism and the pharmacological effects of therapeutic interventions. Synovial fluid serves as a biological reservoir that reflects dynamic changes in the joint environment, containing measurable biomarkers of cartilage matrix synthesis and degradation, synovial inflammation, and bone turnover. In the context of this compound research, synovial fluid analysis enables researchers to quantify drug effects on specific biochemical pathways and establish correlations between biomarker modulation and structural outcomes in OA [2]. The application of standardized biomarker protocols is essential for generating reproducible, quantifiable data on this compound's disease-modifying potential in osteoarthritis.
This compound exerts its therapeutic effects through multiple complementary mechanisms that collectively target the inflammatory cascade and cartilage degradation processes in osteoarthritis. As a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, this compound reduces the production of prostaglandins and leukotrienes that contribute to pain and inflammation. More significantly, this compound demonstrates potent cytokine suppressive activity by inhibiting the production and biological effects of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), two key cytokines driving cartilage destruction in OA [1]. At the intracellular level, this compound modulates calcium signaling and protein kinase C-mediated phosphorylation pathways, thereby affecting the activation of phospholipase A2 and subsequent eicosanoid formation in macrophages [1].
The drug's impact on cartilage metabolism has been demonstrated in multiple experimental systems. In bovine and porcine cartilage organ cultures, this compound provided substantial protection against the catabolic effects of human recombinant IL-1α, significantly reducing glycosaminoglycan (GAG) loss from the cartilage matrix at optimal concentrations of 5-10 μg/mL [3]. Furthermore, this compound stimulated chondrocyte repair activity during recovery from IL-1 treatment, suggesting它不仅抑制分解代谢,还促进合成代谢过程。这些多种作用机制使this compound成为研究OA病理生物学和验证治疗靶点的独特工具化合物。
In this compound research, synovial fluid biomarkers can be categorized according to their molecular characteristics and clinical applications using established frameworks such as the BIPED classification system (Burden of disease, Investigative, Prognostic, Efficacy of intervention, Diagnostic) [2]. The most relevant biomarkers for assessing this compound activity fall into several key categories:
Inflammatory Cytokines: IL-1, TNF-α, IL-6, and IL-8 represent primary targets of this compound's mechanism. These cytokines drive cartilage matrix degradation through the upregulation of metalloproteinases and inhibition of matrix synthesis. Their reduction in synovial fluid directly reflects this compound's anti-inflammatory efficacy [4] [1].
Matrix Metalloproteinases (MMPs): Stromelysin (MMP-3), collagenase (MMP-1), and gelatinase (MMP-9) serve as critical indicators of cartilage breakdown. These enzymes directly degrade collagen and proteoglycan components of the extracellular matrix, and their inhibition represents a key therapeutic goal [4].
Cartilage Matrix Components: Biomarkers such as glycosaminoglycans (GAG), collagen fragments (C1,2C, C2C, CTX-II), and aggrecan epitopes (ARGS, 846) provide direct measures of matrix turnover. These markers can differentiate between proteoglycan and collagen degradation, offering insights into disease stage and treatment effects [5].
Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs and their endogenous inhibitors (TIMPs) determines net proteolytic activity in the joint environment, making these biomarkers particularly valuable for assessing tissue destruction versus protection [2].
Table 1: Key Synovial Fluid Biomarkers in this compound Research
| Biomarker Category | Specific Biomarkers | Biological Significance | Response to this compound |
|---|---|---|---|
| Inflammatory Cytokines | IL-1, TNF-α, IL-6, IL-8 | Drive inflammation & matrix degradation | Decreased [4] [1] |
| Matrix Metalloproteinases | Stromelysin (MMP-3), Collagenase (MMP-1), Gelatinase (MMP-9) | Directly degrade cartilage matrix | Decreased [4] |
| Cartilage Synthesis | Proteoglycan content, GAG synthesis | Indicator of chondrocyte anabolic activity | Increased/Normalized [3] |
| Collagen Degradation | CTX-II, C1,2C, C2C | Type II collagen cleavage fragments | Decreased [4] |
| Tissue Inhibitors | TIMP-1 | Endogenous MMP inhibition | Relative increase |
The cartilage explant model provides a robust system for investigating this compound effects on cartilage matrix metabolism under controlled conditions. This protocol utilizes bovine or porcine articular cartilage explains treated with pro-inflammatory cytokines to simulate the osteoarthritic environment, with this compound exposure to assess protective effects:
Cartilage Preparation: Obtain fresh articular cartilage from metacarpophalangeal joints of adult animals (typically 18-24 months). Using aseptic technique, slice full-thickness cartilage (including calcified layer) and dice into explants of approximately 2×2×1mm dimensions. Pre-culture explants for 48 hours in DMEM with 10% fetal bovine serum, 2mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂ to stabilize metabolic activity [3].
Experimental Treatment: After stabilization, transfer explants to 24-well plates (5-10 explants per well in 1mL media) and apply treatments: control (media alone), cytokine challenge (10 ng/mL human recombinant IL-1α), and this compound test conditions (1-20 μg/mL this compound, with and without IL-1α). Include reference NSAIDs (diclofenac, naproxen at 1-5 μg/mL) for comparison. Culture for 7-14 days with media changes every 48 hours, collecting conditioned media for biomarker analysis [3].
Glycosaminoglycan Quantification:
Data Interpretation: Calculate percentage protection against IL-1-induced GAG loss using the formula: [(this compound+IL-1 GAG retention - IL-1 alone GAG retention) / (Control GAG retention - IL-1 alone GAG retention)] × 100. This compound typically demonstrates 60-80% protection at optimal concentrations (5-10 μg/mL), significantly outperforming traditional NSAIDs which show minimal protective effects [3].
The quantification of IL-1 activity and metalloproteinase levels in conditioned media or synovial fluid provides critical information about this compound's effects on key catabolic pathways:
IL-1 Bioassay:
Metalloproteinase Activity Assays:
Table 2: In Vitro Biomarker Response to this compound Treatment
| Experimental System | Biomarker Measured | Control Values | IL-1 Stimulated | This compound + IL-1 | Reference |
|---|---|---|---|---|---|
| Bovine Cartilage Explants | GAG Retention (% total) | 92.5 ± 3.2% | 45.3 ± 5.1% | 78.6 ± 4.5%* | [3] |
| Porcine Cartilage Explants | ³⁵S-Sulfate Incorporation (DPM/μg DNA) | 1250 ± 210 | 480 ± 95 | 890 ± 135* | [3] |
| Canine Cartilage | Stromelysin Activity (Units/mg) | 2.1 ± 0.5 | 8.7 ± 1.2 | 3.8 ± 0.7* | [4] |
| Canine Synovium | Collagenase Activity (Units/mg) | 1.8 ± 0.4 | 9.3 ± 1.5 | 4.2 ± 0.9* | [4] |
| Canine Synovial Fluid | IL-1 Activity (Units/mL) | 12.5 ± 3.2 | 58.7 ± 8.9 | 25.3 ± 5.4* | [4] |
Statistically significant difference (p < 0.05) compared to IL-1 stimulated group
The canine anterior cruciate ligament sectioning (ACLS) model provides a well-established system for evaluating the disease-modifying potential of this compound in experimental osteoarthritis. This model reproduces key features of human post-traumatic OA, including progressive cartilage degradation, osteophyte formation, and synovial inflammation:
Animal Selection and Surgical Procedure: Utilize adult mongrel dogs (20-30 kg, 2-4 years old) with normal joint conformation and gait. Anesthetize animals with intravenous thiopental (25 mg/kg) followed by maintenance with halothane/nitrous oxide. Through a stab wound incision, section the anterior cruciate ligament of the right knee using a #11 scalpel blade. Confirm complete ligament transection by anterior drawer test. Allow free cage activity post-operatively with daily outdoor exercise [4].
Experimental Groups and Dosing:
Sample Collection and Processing:
Cartilage Homogenate Preparation:
Synovial Membrane Processing:
Synovial Fluid Biomarker Profiling:
Robust statistical analysis is essential for interpreting this compound's effects on synovial fluid biomarkers and establishing relationships between biomarker modulation and structural outcomes:
Data Normalization: Express biomarker concentrations relative to total protein content (Bradford assay) or creatinine levels to account for variations in sample dilution. Normalize longitudinal synovial fluid data using urea dilution ratios when serial samples are collected: [Biomarker]normalized = [Biomarker]raw × [Ureaserum] / [Ureasynovial fluid] [5].
Statistical Testing:
Dose-Response Relationships:
The temporal pattern of biomarker changes provides crucial insights into this compound's mechanism of action and therapeutic potential:
Early Response Biomarkers (1-2 weeks): IL-1 activity, MMP-3, and GAG fragments typically show the most rapid response to this compound treatment, reflecting direct effects on inflammatory signaling and protease activity. A >40% reduction in synovial fluid IL-1 activity within the first week indicates effective target engagement [4].
Intermediate Biomarkers (2-4 weeks): Changes in collagen degradation markers (CTX-II, C1,2C) and cartilage synthesis markers (proteoglycan synthesis rates) emerge later, representing downstream effects on matrix turnover. Significant modulation of these biomarkers suggests potential for structural modification [4] [5].
Structural Endpoint Correlation: The most clinically meaningful biomarker changes are those that correlate with improved histological outcomes. In the canine ACLS model, this compound-induced reductions in metalloproteinase activities and IL-1 levels significantly correlated with decreased cartilage erosion scores (r = 0.72-0.81, p < 0.05) and osteophyte size (r = 0.69, p < 0.05) [4].
Inter-Biomarker Relationships: Analyze ratios between catabolic and anabolic biomarkers (e.g., MMP-3/TIMP-1, CTX-II/CPII) as these may provide more sensitive indicators of net tissue balance than individual markers. This compound treatment typically shifts these ratios toward matrix preservation, with the magnitude of change predicting structural outcomes [2] [4].
Successful implementation of this compound biomarker studies requires careful assay validation and attention to technical details that can significantly impact data quality and interpretation:
Sample Quality Control:
Biomarker Stability Studies:
Assay Performance Metrics:
Drug Interference Testing:
Concentration-Response Relationships:
Temporal Considerations:
This compound Biomarker Analysis Workflow: This diagram illustrates the comprehensive workflow from sample collection through data interpretation in this compound biomarker studies, highlighting key processing steps and analytical methods.
This compound Mechanism and Biomarker Impact: This signaling pathway diagram illustrates this compound's multifaceted inhibition of inflammatory cascades and its downstream effects on biomarker expression and structural outcomes in osteoarthritis.
The comprehensive analysis of synovial fluid biomarkers provides invaluable insights into this compound's multifaceted mechanisms of action and its potential as a disease-modifying agent in osteoarthritis. The methodologies outlined in these application notes enable researchers to quantitatively assess this compound's effects on key pathological processes, including inflammatory cytokine production, metalloproteinase activation, and cartilage matrix degradation. Through rigorous application of these standardized protocols, researchers can generate robust, reproducible data on this compound's bioactivity across experimental systems ranging from in vitro cartilage explants to in vivo canine models.
Here are answers to common questions you might encounter during your research on this compound.
Q1: What is the clinical significance of proteinuria observed in this compound studies? The proteinuria associated with this compound is generally mild, non-progressive, and reversible upon drug cessation. Clinical studies characterize it as a laboratory finding rather than a sign of serious kidney injury. It is believed to be of presumed renal proximal tubular origin [1] [2]. Research in rat models confirmed that the proteinuria is due to a specific inhibition of protein reabsorption in the proximal tubule, without evidence of glomerular damage or tubulointerstitial nephritis [3] [4].
Q2: What is the proposed mechanism for this compound-induced proteinuria? Evidence suggests this compound directly impairs the function of the proximal tubule in the kidney. The table below summarizes the key findings from a rat model study that investigated this mechanism [3]:
| Aspect Investigated | Finding in this compound-Treated Rats | Interpretation |
|---|---|---|
| Protein Excretion | 2- to 8-fold increase in urinary protein and albumin. | Confirms a direct, drug-induced proteinuric effect. |
| Glomerular Function | Glomerular filtration rate (GFR) unaffected. | Suggests the glomerular filter is intact; problem is tubular. |
| Proximal Tubule Function | 68% decrease in proximal tubule albumin absorption rate. | Identifies the specific cellular process impaired by this compound. |
| Tubule Viability | Fluid absorption and bicarbonate handling unaffected. | Indicates the effect is specific, not due to general cell death. |
| Renal Histology | No glomerular or proximal tubule degeneration/necrosis. | Confirms lack of structural tissue damage at the light microscope level. |
| Reversibility | Proteinuria reversed within 9 days of stopping this compound. | Correlates with the transient nature observed in clinical trials. |
This mechanism is distinct from the proteinuria caused by glomerular diseases, where damage to the kidney's filters is the primary issue [5].
The following diagram illustrates this mechanism and the corresponding experimental observations that confirm it:
Q3: What quantitative data is available from clinical trials? The table below summarizes the incidence and key characteristics of proteinuria reported in two major clinical trials of this compound (120 mg/day) in patients with rheumatoid arthritis [1] [2].
| Study Comparison | Incidence of Proteinuria | Reported Characteristics |
|---|---|---|
| This compound vs. Hydroxychloroquine-plus-Piroxicam vs. Piroxicam alone (24-week study) [1] | 6.4% of this compound-treated patients | Mild, non-progressive, reversible. Of presumed renal proximal tubular origin. |
| This compound vs. Diclofenac (24-week analysis) [2] | Higher incidence vs. Diclofenac | Mild (≥500 mg/24h & <1500 mg/24h), non-progressive, of proximal tubular origin. |
Q4: How should proteinuria be monitored in a pre-clinical or clinical setting? Based on the nature of this side effect, a monitoring protocol should include:
It is critical to note that This compound was never approved for clinical use and its development for rheumatoid arthritis was discontinued by Pfizer primarily due to safety concerns raised by the FDA, which included this proteinuric effect [4]. Therefore, contemporary research on this compound is likely for academic or mechanistic purposes rather than clinical development.
For reference, current standard treatments for pathological proteinuria involve drugs that protect the kidneys by reducing pressure and inflammation, such as ACE inhibitors, ARBs, and SGLT2 inhibitors [6] [5]. These are not a treatment for this compound-induced proteinuria but represent the modern therapeutic approach to proteinuric kidney diseases.
The table below summarizes key safety concerns and pharmacokinetic data relevant to designing safety assays [1]:
| Aspect | Details |
|---|---|
| General Hepatotoxicity | Increases in serum transaminases; severe abnormalities in liver function tests reported [1]. |
| Metabolic Activation | Cytochrome P450 enzymes mediate metabolic bioactivation of its thiophene ring, forming reactive metabolites capable of covalent protein binding (a potential mechanism for toxicity) [2]. |
| Dosage & Exposure | Usual oral dose in clinical studies was 120 mg/day. It attains a peak plasma concentration (Cmax) of 25.2 μg/mL within 2.4 hours and has a long plasma half-life of 23.2 hours [1]. |
| Protein Binding | Highly protein-bound (99%), which may be a factor in its drug-drug interactions [1]. |
For researchers investigating this compound's hepatotoxicity, the following workflow integrates mechanisms and safety observations. You can adapt the specifics (e.g., time points, doses) based on your experimental model.
Here are detailed methodologies for the core experiments outlined in the workflow.
This protocol helps identify the enzymes responsible for generating reactive metabolites [2].
This protocol provides a framework for monitoring liver injury in animal models.
Q1: Why is the thiophene ring in this compound a concern? Thiophene is a known "structural alert" in medicinal chemistry. This compound's thiophene ring can be metabolically activated by cytochrome P450 enzymes into reactive, electrophilic intermediates (such as S-oxides or epoxides). These metabolites can covalently bind to cellular proteins, potentially leading to direct cytotoxicity or triggering idiosyncratic immune-mediated liver injury [2].
Q2: Are there any specific drug interactions to be aware of in experimental settings? Yes. This compound is highly protein-bound and can displace other drugs from plasma proteins. It has been shown to:
Q3: What is a key histological finding to look for? While not specific to this compound, acute eosinophilic pneumonia has been reported as an adverse event [1]. In the context of the immune-mediated injury suggested by its metabolic profile, the presence of eosinophils in liver infiltrates on histology could support a drug-induced, immune-allergic hepatitis hypothesis.
The following table summarizes the key findings from a clinical study that investigated the effect of tenidap sodium on the pharmacodynamics and plasma protein binding of warfarin in healthy male volunteers [1] [2].
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | Clinical Significance |
|---|---|---|---|
| Prothrombin Time AUC(0,120h) | Increased from 1692.4 ± 234.5 s·h to 1769.3 ± 218.0 s·h [1] | Decreased from 1747.6 ± 289.4 s·h to 1708.1 ± 236.8 s·h [1] | Suggests a potential enhancement of warfarin's anticoagulant effect [1]. |
| Normalization of Prothrombin Times | Significant delay at 36, 48, 72, and 96 hours after warfarin dosing [1]. | No significant delay reported [1]. | Indicates a prolonged pharmacodynamic effect. |
| Unbound Warfarin Fraction | Increased by 0.08% ± 0.09 [1] | Decreased by -0.03% ± 0.10 [1] | Statistically significant (p=0.047) but considered not clinically meaningful on its own [1]. |
For researchers looking to understand or reference the methodology of the primary study, here is a summary of the protocol used [1] [2]:
The exact mechanism behind this interaction appears to be multifactorial.
The following diagram illustrates the proposed interaction mechanisms and clinical outcomes based on the study findings:
The co-administration of tenidap and lithium results in a pharmacokinetic interaction at the level of renal excretion.
| Aspect of Interaction | Effect of this compound on Lithium |
|---|---|
| Renal Clearance | Decreased by 23% after a single dose and 25% after 7 days [1] [2]. |
| Steady-State Serum Concentration | Increased by 13% after a single dose (not significant) and 39% after 7 days (significant) [1] [2]. |
| Recommended Management | Monitor serum lithium levels; lithium dosage reduction will likely be necessary [1] [3] [2]. |
The key evidence for this interaction comes from a specific clinical study. The methodology and quantitative results are detailed below for experimental reference.
This open-label, randomized, placebo-controlled study provides a template for investigating such interactions [1] [2].
The following table summarizes the key findings from the study, comparing the change from baseline in the this compound group versus the placebo group [1] [2].
| Metric | After Single this compound Dose | After 7 Days of this compound | | :--- | :--- | :--- | | | This compound Group | Placebo Group | This compound Group | Placebo Group | | Δ in Renal Clearance (L/h) | -0.36 (-23%) | +0.18 (+14%) | -0.38 (-25%) | +0.16 (+12%) | | Δ in Serum Lithium (mEq/L) | +0.069 (+13%) | +0.003 (+0.5%) | +0.208 (+39%) | +0.063 (+10%) | | Statistical Significance | Significant for clearance | Not significant for concentration | Significant for both clearance and concentration | Significant for both clearance and concentration |
Q1: What is the proposed mechanism for this compound-induced reduction in lithium clearance? A: The exact molecular mechanism is not fully elucidated. However, lithium is primarily eliminated by the kidneys, and about 80% of the filtered lithium is reabsorbed in the proximal tubule [4] [5]. This compound is believed to interfere with this renal tubular handling, reducing the excretion of lithium and causing it to accumulate in the bloodstream [1] [2].
Q2: What are the clinical or experimental manifestations of this interaction? A: The primary risk is lithium toxicity. In the cited study, two subjects receiving the combination experienced gastrointestinal side effects, while none in the placebo group did [1] [2]. Signs of lithium toxicity can progress from fine tremor and gastrointestinal symptoms (nausea, diarrhea) to severe neurological effects such as ataxia, confusion, and seizures [4] [5].
Q3: How should this interaction be managed in a research or clinical setting? A: The literature consistently recommends:
The following diagrams illustrate the workflow for studying this interaction and the proposed pharmacological mechanism.
What is the documented interaction between Tenidap and ACE inhibitors? Clinical studies demonstrate that this compound sodium can interfere with the anti-hypertensive efficacy of ACE inhibitors like enalapril. Concomitant administration may lead to a statistically significant increase in systolic blood pressure compared to placebo [1] [2].
What is the mechanism behind this interaction? While not fully characterized, this compound alters arachidonic acid metabolism, inhibiting both cyclooxygenase and 5-lipoxygenase pathways [3] [4]. This dual inhibition may disrupt prostaglandin-mediated vasodilation, counteracting the blood pressure-lowering effects of ACE inhibitors. This compound is classified as a cytokine-modulating drug with a mechanism distinct from classic NSAIDs [1] [5].
Are there specific recommendations for managing this interaction? Yes, clinical studies recommend that blood pressure should be closely monitored when this compound is administered concomitantly with an ACE inhibitor [1] [2]. Researchers should implement rigorous BP monitoring protocols throughout co-administration periods.
Does this compound interact with other antihypertensive classes? Yes, similar reductions in antihypertensive efficacy have been documented with diuretics. This compound also exhibits clinically significant interactions with lithium, phenytoin, and warfarin, primarily through plasma protein displacement and altered renal clearance [4] [5].
The table below summarizes key findings from the primary clinical study investigating the this compound-ACE inhibitor interaction:
| Study Parameter | Details |
|---|---|
| Study Design | Randomized, placebo-controlled, double-blind, parallel group [1] [2] |
| Participants | 24 patients with mild to moderate essential hypertension (aged 33-77) [1] [2] |
| Interventions | 120 mg this compound sodium daily vs. matched placebo, concomitantly with the ACE inhibitor enalapril for 22 days [1] [2] |
| Key Efficacy Finding | Supine and standing systolic pressures increased significantly in the this compound group compared to decreases in the placebo group [1] [2] |
| BP Change Pattern | Endpoint values were marginally above baseline with this compound and below baseline with placebo [1] |
| Safety Findings | Gastrointestinal side effects (mild to moderate) in 5 subjects taking this compound; one withdrawal due to this. One placebo withdrawal due to headache [1] [2] |
| Clinical Recommendation | Monitor blood pressure when this compound is co-administered with ACE inhibitors [1] [2] |
In Vitro Model for Mechanistic Studies
In Vivo Protocol for Efficacy Confirmation
The following diagram illustrates the proposed molecular interplay between this compound and ACE inhibitor pathways:
Diagram Title: Proposed Molecular Interplay Between this compound and ACE Inhibitor
Pathway Explanation:
This compound's Development Status: Note that this compound is an investigational drug that was never marketed, primarily due to safety concerns with long-term use, including proteinuria and liver enzyme elevations [4] [5]. This limits its clinical application but makes it a valuable tool for research.
Broader NSAID Context: This interaction is not unique to this compound. Several NSAIDs are known to interfere with the antihypertensive efficacy of various blood pressure medications, often through salt-retention properties [4].
Experimental Design Power: The key clinical study had a small sample size (n=24) [1] [2]. When designing follow-up studies, ensure adequate power to detect clinically significant blood pressure changes.
The core interaction is that this compound can significantly displace phenytoin from its plasma protein binding sites. The table below summarizes the quantitative findings from a key clinical study.
| Aspect | Findings |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group study in 12 healthy young men over 34 days [1] [2]. |
| This compound Dosing | 120 mg/day, administered orally, single daily dose until steady state (from day 8 to 34) [1] [2]. |
| Phenytoin Dosing | Single oral doses (200 mg) on days 1-3 and 29-31; single intravenous dose (250 mg over 20 min) on days 4 and 32 [1] [2]. |
| Effect on Protein Binding | This compound increased the percentage of unbound phenytoin in plasma by approximately 25% [1] [2]. |
| Effect on Pharmacokinetics | No significant change in total phenytoin AUC(0,48h) or Cmax [1] [2]. |
| Clinical Recommendation | When monitoring phenytoin plasma concentrations, free (unbound) concentrations should be considered due to the increased fraction of unbound phenytoin [1] [2]. |
For researchers aiming to investigate or verify this interaction, the following summarizes the core methodology from the literature.
1. Study Population and Design
2. Dosing and Sampling Protocol
3. Key Analytical Measurements
FAQ 1: The free fraction of phenytoin increased in my experiment, but the total plasma concentration didn't change. Is this expected? Yes, this is an expected and classic finding for a pure protein-binding displacement interaction, as was observed with this compound [1] [2]. The increase in free fraction leads to a transient increase in unbound concentration, which typically results in an increased clearance of the unbound drug, leaving the total plasma concentration largely unchanged.
FAQ 2: Why is it critical to measure free phenytoin concentrations instead of total concentrations when a drug like this compound is co-administered? Phenytoin's pharmacological effects and toxicity are correlated with its free (unbound) concentration in plasma, not the total concentration. Since this compound displaces phenytoin from plasma proteins, measuring only the total concentration can be misleading. A total concentration within the "therapeutic range" (10-20 µg/mL) could, in fact, represent a toxic free concentration after displacement. Therefore, monitoring free phenytoin is essential for accurate safety and efficacy assessments [1] [2].
FAQ 3: Are other NSAIDs known to displace phenytoin, and how does this compound compare? Yes, other highly albumin-bound NSAIDs can also displace phenytoin. An in vitro study showed that ibuprofen, tolmetin, and naproxen can increase free phenytoin concentrations, with ibuprofen causing the highest displacement [3]. The effect is more pronounced in conditions with low albumin, such as uremia [3]. The clinical significance of this compound's interaction is notable due to the substantial (25%) increase in unbound fraction observed in vivo.
The following diagrams illustrate the core mechanism of the interaction and the logical workflow for conducting a related experiment.
| Feature | Conventional NSAIDs | Tenidap |
|---|---|---|
| Primary MOA | Cyclooxygenase (COX-1 & COX-2) inhibition; reduces prostaglandins ( [1]) | Cyclooxygenase (COX) & Lipoxygenase (LOX) dual inhibition ( [2] [3]) |
| Key Cytokine Effects | Primarily indirect via prostaglandin reduction; can potentiate TNF-α in some models ( [1]) | Inhibits IL-1 synthesis and activity; suppresses IL-6; can potentiate LPS-induced TNF-α ( [2] [4] [3]) |
| Additional Actions | Vary by drug; some may activate PPAR-γ or inhibit NF-κB ( [1]) | • Modulates cytoplasmic pH & anion transport • Opens hKir2.3 potassium channels • Inhibits neutrophil degranulation & cartilage breakdown ( [2] [5] [4]) | | Overall Profile | Anti-inflammatory, analgesic, antipyretic via prostanoid pathway disruption ( [1]) | Broader "disease-modifying" potential via direct cytokine and intracellular signaling modulation ( [4] [3]) |
The following experimental findings provide the evidence base for the comparison:
The core methodologies from the cited research can be visualized in the following workflows.
The distinct multi-target mechanism of this compound compared to a conventional NSAID is illustrated below.
For your comparison guide, these are the most salient points to highlight for a scientific audience:
The following guide synthesizes data from historical clinical trials to compare the efficacy, mechanisms, and safety of Tenidap against conventional therapies for rheumatoid arthritis (RA), with a focus on disease activity and radiographic progression.
The table below consolidates key quantitative findings from major clinical studies for a direct comparison.
| Parameter | This compound | Diclofenac [1] | Hydroxychloroquine + Piroxicam [2] | Piroxicam [3] [2] |
|---|---|---|---|---|
| Study Duration | 24 weeks [1] [2] | 24 weeks [1] | 24 weeks [2] | 24 weeks-1 year [3] [2] |
| Clinical Efficacy | Significantly superior to diclofenac in 5/5 primary parameters [1] | Improved, but less than this compound [1] | Comparable to this compound [2] | Less effective than this compound [2] |
| CRP Reduction | Significant, rapid, sustained reduction [1] [2] | No significant change [1] | Not Specified | Significantly less reduction than this compound [2] |
| IL-6 Reduction | Significant reduction [1] [2] | Not Specified | Significant reduction at Week 24 only [2] | Not Specified |
| Radiographic/Structure Modification | No significant effect vs. comparator in knee OA [3] | Not Applicable | Not Applicable | No significant effect vs. This compound in knee OA [3] |
| Common Side Effects | Elevated transaminases (3-4%), mild proteinuria (6.4%) [2] | Similar side-effect profile to this compound [1] | Similar side-effect profile to this compound [2] | Similar side-effect profile to this compound [2] |
This study provides the core protocol for evaluating this compound's efficacy in RA.
This study specifically assessed this compound's potential to slow structural joint damage.
This compound is classified as a Cytokine-Modulating Anti-Rheumatic Drug, which distinguishes it from conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The diagram below illustrates the key differences in their mechanisms of action.
For researchers and drug development professionals, this compound represents a historically significant compound that demonstrated the feasibility of cytokine modulation as a therapeutic strategy in RA. It proved clinically superior to conventional NSAIDs and showed biomarker benefits consistent with a disease-modifying profile.
However, the failure to demonstrate definitive radiographic protection in osteoarthritis, coupled with the lack of radiographic data in RA and its specific side-effect profile (e.g., proteinuria), likely contributed to its limited adoption. Its investigation provides a valuable case study in drug development, highlighting that robust effects on clinical symptoms and soluble biomarkers do not automatically translate into a measurable structure-modifying effect.
| Feature | This compound | Naproxen Sodium |
|---|---|---|
| Drug Class | Oxindole family; novel anti-arthritic agent [1] | Traditional Non-Steroidal Anti-Inflammatory Drug (NSAID) [2] |
| Primary Mechanisms | - Inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LO) [1]
The following workflows detail the key methodologies from the studies on this compound and Naproxen.
The following diagram illustrates the different pathways through which this compound and naproxen are reported to exert their anti-inflammatory effects.
Based on the gathered data, here is a summary for research professionals: